molecular formula C26H34O7 B1674178 Fumagillin CAS No. 23110-15-8

Fumagillin

Cat. No.: B1674178
CAS No.: 23110-15-8
M. Wt: 458.5 g/mol
InChI Key: NGGMYCMLYOUNGM-LVAICMLUSA-N
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Mechanism of Action

Target of Action

Fumagillin primarily targets the Methionine aminopeptidase 2 (MetAP2) enzyme in humans . MetAP2 is a metal-containing enzyme that removes the initiator methionine from the N-terminus of a newly synthesized protein . This step is required for correct protein folding and function .

Mode of Action

This compound interacts with its target, MetAP2, inside cells . It binds to MetAP2 and significantly reduces the electron chain activity . This interaction results in changes such as reduced migration and proliferation ability in certain cell types .

Biochemical Pathways

It is known that this compound inhibits the rna synthesis and growth of microsporidial parasites . The activity of this compound on MetAP2 and the effects of blocking this enzyme in the host have also been described .

Pharmacokinetics

It is known that this compound is a small molecule and it is expected to have drug-like properties .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It reduces the electron chain activity, the migration, and the proliferation ability of certain cell types . It also affects the viability and proliferation ability of certain macrophages . This compound stimulates the germination and double branch hypha production of fungal cultures, pointing out an intrinsic resistant mechanism to this compound of fungal strains .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, studies have shown that this compound undergoes photolytic degradation in alcohol solution, photolytic degradation of crystalline this compound, and thermal degradation in the presence and absence of air . Furthermore, the fungus that produces this compound, Aspergillus fumigatus, is known to adapt to environmental stresses through the production of secondary metabolites, including several mycotoxins .

Biochemical Analysis

Biochemical Properties

Fumagillin interacts with various biomolecules, most notably the enzyme methionine aminopeptidase type 2 (MetAP2) . It acts on MetAP2, leading to significant biochemical reactions . The compound this compound is known to covalently bind to MetAP2, inhibiting its function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It significantly reduces the electron chain activity, migration, and proliferation ability on A549 cells, or affects the viability and proliferation ability of the RAW 264.7 macrophages . It also stimulates the germination and double branch hypha production of fungal cultures .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with MetAP2 . By binding to MetAP2, this compound blocks this enzyme, leading to a range of effects in the host .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. Studies have reported on the stability of this compound, noting photolytic degradation in alcohol solution, photolytic degradation of crystalline this compound, and thermal degradation in the presence and absence of air .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound consistently reduced the prevalence and severity of nosema infections in honeybee colonies . Doses applied in recent studies were similar to or below those recommended historically .

Metabolic Pathways

This compound is involved in specific metabolic pathways. The biosynthetic gene cluster and the metabolic pathway involved in its production and regulation have been explained in detail .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently limited. It is known that this compound can enter cells and interact with intracellular targets such as MetAP2 .

Subcellular Localization

It is known that this compound targets MetAP2, an enzyme found in the cytoplasm of cells .

Chemical Reactions Analysis

Types of Reactions

Fumagillin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield modified this compound molecules with enhanced biological activities .

Properties

CAS No.

23110-15-8

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

IUPAC Name

10-[[(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/t19?,20?,23?,24?,25-,26-/m0/s1

InChI Key

NGGMYCMLYOUNGM-LVAICMLUSA-N

SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C

Isomeric SMILES

CC(=CCC1[C@@](O1)(C)C2C(C(CC[C@]23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C

Appearance

Solid powder

melting_point

190-192

Key on ui other cas no.

23110-15-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC9168;  NSC 9168;  NSC-9168;  Fumidil B;  Fumagillin, trade name: Fumagilina;  Fugillin;  Fumidil.

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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